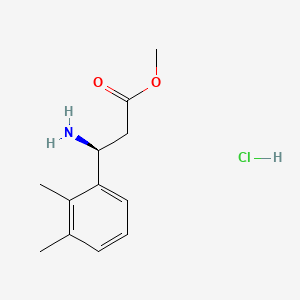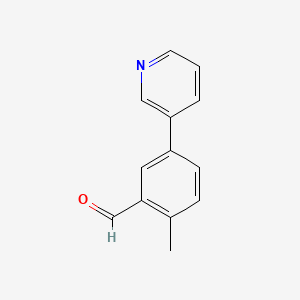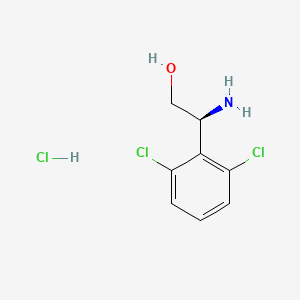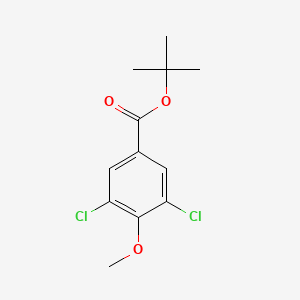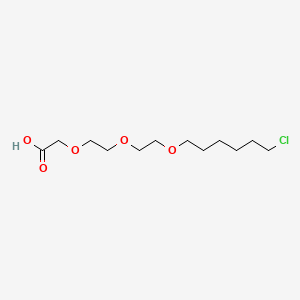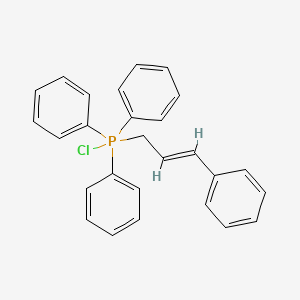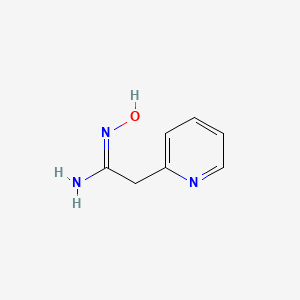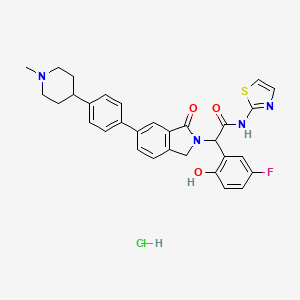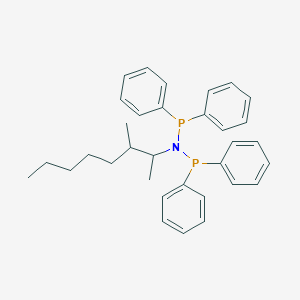
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide is a complex organophosphorus compound. Compounds of this nature are often used in various fields of chemistry and industry due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide typically involves the reaction of 1,2-dimethylheptylamine with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine group. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch reactors. The process includes careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or oxygen (O2) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong nucleophiles like alkyl or aryl halides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide involves its interaction with molecular targets through its phosphine group. This interaction can influence various biochemical pathways and processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Diphenylphosphine: Similar in structure but lacks the N-(1,2-dimethylheptyl) group.
Phosphine oxides: Oxidized derivatives of phosphines with different reactivity and applications.
Uniqueness
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide is unique due to the presence of the N-(1,2-dimethylheptyl) group, which can impart distinct steric and electronic properties, influencing its reactivity and applications.
Properties
Molecular Formula |
C33H39NP2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N,N-bis(diphenylphosphanyl)-3-methyloctan-2-amine |
InChI |
InChI=1S/C33H39NP2/c1-4-5-10-19-28(2)29(3)34(35(30-20-11-6-12-21-30)31-22-13-7-14-23-31)36(32-24-15-8-16-25-32)33-26-17-9-18-27-33/h6-9,11-18,20-29H,4-5,10,19H2,1-3H3 |
InChI Key |
OFOVHSOIOCSYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


